![molecular formula C30H35NO2 B010029 1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine CAS No. 107752-02-3](/img/structure/B10029.png)
1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine, also known as MPTP, is a chemical compound that has been used in scientific research for its potential therapeutic applications. MPTP is a complex organic molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in the field of pharmacology.
Mécanisme D'action
The mechanism of action of 1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine is complex and not fully understood. It is believed that 1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine acts as a neurotoxin, specifically targeting dopaminergic neurons in the brain. This leads to a depletion of dopamine levels, which is a hallmark of Parkinson's disease. 1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine has also been shown to have an effect on other neurotransmitters, such as serotonin and norepinephrine.
Effets Biochimiques Et Physiologiques
1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine has a variety of biochemical and physiological effects, which make it a valuable tool for scientific research. In addition to its effect on dopamine levels, 1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine has been shown to alter the expression of genes involved in inflammation and oxidative stress. 1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine has also been shown to affect mitochondrial function, which is important for cellular energy production.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied, making it a reliable tool for researchers. 1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine is also relatively easy to synthesize, which allows for large-scale production. However, there are also limitations to using 1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine in lab experiments. It is a potent neurotoxin that can be dangerous if not handled properly. Additionally, the effects of 1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine on animal models may not fully reflect the effects in humans, which can limit its usefulness in drug development.
Orientations Futures
There are several future directions for research on 1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine. One area of focus is on developing new treatments for Parkinson's disease and other neurological disorders. Researchers are also studying the mechanisms of action of 1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine in order to better understand its effects on the brain. Additionally, there is interest in developing new analogs of 1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine that may have improved therapeutic properties. Overall, 1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine is a valuable tool for scientific research, and its potential therapeutic applications make it an important area of study for the future.
Méthodes De Synthèse
1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine can be synthesized using a variety of methods, but the most common approach is through a multi-step synthesis process. The starting materials for 1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine synthesis are typically commercially available, and the reaction conditions can be optimized to obtain high yields of the final product. The synthesis of 1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine is a complex process that requires specialized knowledge and expertise in organic chemistry.
Applications De Recherche Scientifique
1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine has been used extensively in scientific research for its potential therapeutic applications. One of the most promising areas of research is in the treatment of Parkinson's disease. 1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine has been shown to induce Parkinson's-like symptoms in animal models, making it a valuable tool for studying the disease and developing new treatments. 1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine has also been studied for its potential use in treating other neurological disorders, such as Alzheimer's disease and schizophrenia.
Propriétés
Numéro CAS |
107752-02-3 |
|---|---|
Nom du produit |
1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine |
Formule moléculaire |
C30H35NO2 |
Poids moléculaire |
441.6 g/mol |
Nom IUPAC |
1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine |
InChI |
InChI=1S/C30H35NO2/c1-32-27-16-17-29-25(22-27)10-7-11-28(23-8-3-2-4-9-23)30(29)24-12-14-26(15-13-24)33-21-20-31-18-5-6-19-31/h2-4,8-9,12-17,22,28,30H,5-7,10-11,18-21H2,1H3 |
Clé InChI |
MYYLUVFDSKPOET-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(C(CCC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5 |
SMILES canonique |
COC1=CC2=C(C=C1)C(C(CCC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5 |
Synonymes |
1-(4-pyrrolidinoethoxyphenyl)-2-phenyl-7-methoxybenzosuberan compound 80-290 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



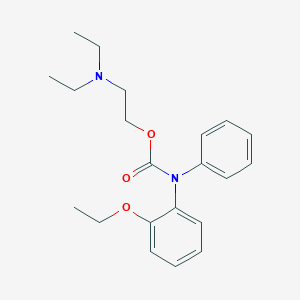
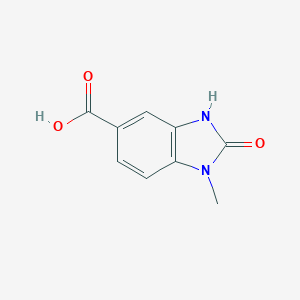
![2-amino-4-methyl-N-[2-(naphthalen-2-ylamino)-2-oxoethyl]pentanamide](/img/structure/B9952.png)
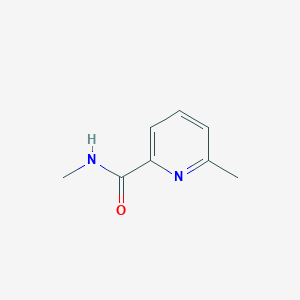
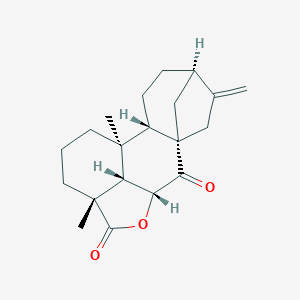
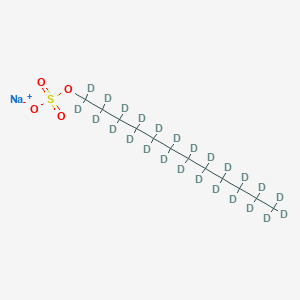
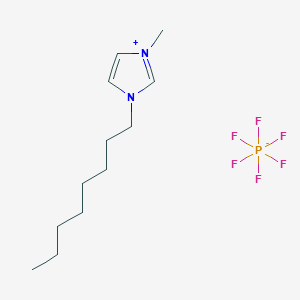
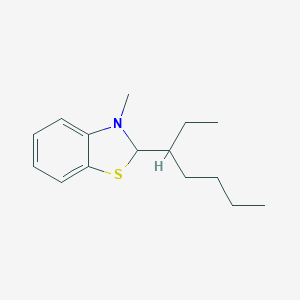
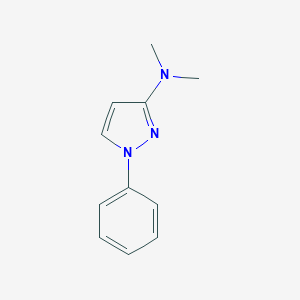
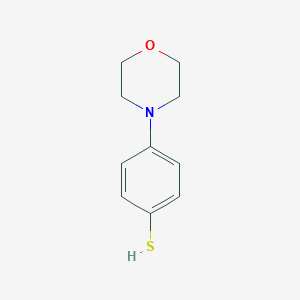
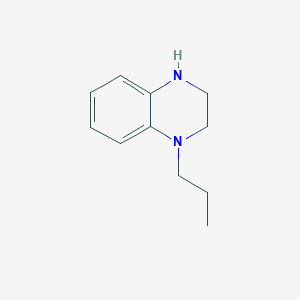
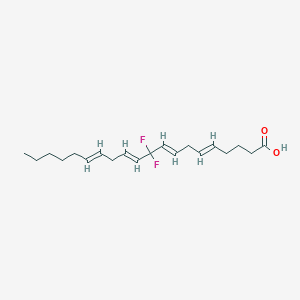
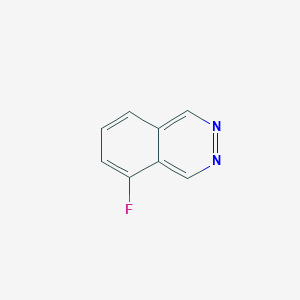
![Furo[2,3-C]pyridin-3(2H)-one](/img/structure/B9972.png)